N-methyl-1-phenyl-1H-pyrazol-5-amine
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Overview
Description
N-methyl-1-phenyl-1H-pyrazol-5-amine is an organic compound belonging to the pyrazole family. Pyrazoles are heterocyclic compounds characterized by a five-membered ring containing three carbon atoms and two adjacent nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
N-methyl-1-phenyl-1H-pyrazol-5-amine can be synthesized through several methods. One common approach involves the reaction of N-methylhydrazine with 1-phenyl-1H-pyrazole-5-carbaldehyde under acidic conditions. The reaction typically proceeds as follows:
- Dissolve N-methylhydrazine in ethanol and cool the solution to 0°C.
- Slowly add 1-phenyl-1H-pyrazole-5-carbaldehyde to the solution while stirring.
- Allow the reaction mixture to warm to room temperature and stir for several hours.
- Isolate the product by filtration and purify it through recrystallization .
Industrial Production Methods
Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
N-methyl-1-phenyl-1H-pyrazol-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form N-methyl-1-phenyl-1H-pyrazol-5-one.
Reduction: Reduction reactions can convert the compound into this compound derivatives.
Substitution: The amino group in the compound can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products Formed
Oxidation: N-methyl-1-phenyl-1H-pyrazol-5-one.
Reduction: Various this compound derivatives.
Substitution: Substituted pyrazole derivatives with different functional groups.
Scientific Research Applications
N-methyl-1-phenyl-1H-pyrazol-5-amine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Industry: The compound is utilized in the production of dyes, agrochemicals, and other specialty chemicals
Mechanism of Action
The mechanism of action of N-methyl-1-phenyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can interact with receptors to modulate signal transduction pathways, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
1-phenyl-3-methyl-5-aminopyrazole: Similar structure but with a methyl group at the 3-position instead of the 1-position.
1-phenyl-1H-pyrazol-5-amine: Lacks the N-methyl group.
3-methyl-1-phenyl-1H-pyrazol-5-amine: Similar structure but with a methyl group at the 3-position
Uniqueness
N-methyl-1-phenyl-1H-pyrazol-5-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the N-methyl group enhances its stability and reactivity, making it a valuable intermediate in various synthetic applications .
Biological Activity
N-methyl-1-phenyl-1H-pyrazol-5-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, synthesis, and potential applications, supported by data tables and relevant case studies.
This compound has the molecular formula C10H11N3 and a molecular weight of approximately 173.214 g/mol. It features a pyrazole ring, which is crucial for its biological activity. The compound has a melting point range of 114-117 °C and a boiling point of approximately 333 °C at standard atmospheric pressure.
1. Anticancer Properties
Research indicates that this compound exhibits promising anticancer properties. Studies have demonstrated that it interacts with specific enzymes or receptors involved in cancer pathways, potentially elucidating its mechanism as an anticancer agent. For instance, its derivatives have shown notable antiproliferative activity against various cancer cell lines, including HepG2 (liver cancer) and HeLa (cervical cancer) cells .
2. Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. A study on related pyrazole derivatives revealed potent antifungal activity against Valsa mali, with an EC50 value significantly lower than traditional antifungal agents like allicin . Additionally, certain derivatives exhibited antibacterial activity against Pseudomonas syringae, indicating the potential for developing new antimicrobial agents based on this scaffold .
The mechanism by which this compound exerts its biological effects involves various biochemical interactions:
- Anticancer Mechanism : The compound may inhibit key signaling pathways in cancer cells, leading to reduced cell proliferation and increased apoptosis. Its interaction with kinase enzymes is particularly noteworthy .
- Antimicrobial Mechanism : The antimicrobial action appears to involve the induction of oxidative stress in pathogens, leading to cellular damage and death .
Synthesis
This compound can be synthesized through several methods, often involving straightforward reaction protocols that yield high purity products. A common synthesis route includes the reaction of phenylhydrazine with suitable carbonyl compounds under acidic or basic conditions .
Comparative Analysis of Related Compounds
The biological activities of structurally similar compounds can provide insights into the efficacy of this compound. Below is a comparison table highlighting some related compounds:
Compound Name | Molecular Formula | Key Features | Biological Activity |
---|---|---|---|
1-Methyl-3-(p-tolyl)-1H-pyrazol-5-amine | C11H13N3 | Substituted with para-tolyl group | Potential anticancer activity |
3-Methyl-1-(4-fluorophenyl)-1H-pyrazol-5-amines | C10H10F3N3 | Contains fluorine substituent | Enhanced potency against cancer |
3-Methyl-1-(m-tolyl)-1H-pyrazol-5-amines | C11H13N3 | Meta-tolyl substitution | Variable biological activity |
Case Studies
Several studies have documented the effectiveness of N-methyl-1-phenyl-1H-pyrazol-5-amines in various therapeutic contexts:
- Anticancer Studies : A recent study reported that specific derivatives displayed IC50 values in the nanomolar range against liver cancer cells, indicating strong anticancer potential .
- Antimicrobial Efficacy : In vivo experiments demonstrated that certain derivatives effectively inhibited fungal infections in agricultural settings, suggesting potential applications in crop protection .
Properties
Molecular Formula |
C10H11N3 |
---|---|
Molecular Weight |
173.21 g/mol |
IUPAC Name |
N-methyl-2-phenylpyrazol-3-amine |
InChI |
InChI=1S/C10H11N3/c1-11-10-7-8-12-13(10)9-5-3-2-4-6-9/h2-8,11H,1H3 |
InChI Key |
LHROKLSNUJKPQF-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=CC=NN1C2=CC=CC=C2 |
Origin of Product |
United States |
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